molecular formula C19H17N5OS B2861624 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide CAS No. 2034557-56-5

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide

Cat. No.: B2861624
CAS No.: 2034557-56-5
M. Wt: 363.44
InChI Key: VAVXBANEZNKYKB-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide is a useful research compound. Its molecular formula is C19H17N5OS and its molecular weight is 363.44. The purity is usually 95%.
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Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, emphasizing its antitumor properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}N5_5O
  • Molecular Weight : 250.13 g/mol
  • Chemical Structure : The compound features a triazolo-pyrimidine moiety linked to a thiophene and a benzamide group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound.

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest. The presence of the [1,2,4]triazolo moiety enhances its interaction with biological targets.
  • In Vitro Studies :
    • A study evaluated the antiproliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds similar to this compound exhibited IC50_{50} values ranging from 17.83 μM to 20.97 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like Cisplatin .
CompoundIC50_{50} (MDA-MB-231)IC50_{50} (MCF-7)
4c17.83 μM20.97 μM
4j19.73 μM19.73 μM
CisplatinReferenceReference

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Related triazole derivatives have demonstrated activity against various bacterial strains.

  • In Vitro Antibacterial Tests :
    • Compounds within this class have been assessed for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate to high efficacy against selected strains .

Case Study 1: Anticancer Efficacy

A recent investigation involved synthesizing a series of triazolo-pyrimidine derivatives and assessing their anticancer efficacy through MTT assays. Notably, derivatives with modifications at the thiophene or benzamide positions showed enhanced antitumor activity.

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of triazolo-pyrimidines revealed that specific substitutions on the aromatic rings significantly impacted biological activity. For instance, the introduction of electron-donating groups improved potency against cancer cell lines .

Properties

IUPAC Name

4-thiophen-2-yl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c25-18(16-7-5-15(6-8-16)17-4-2-10-26-17)20-9-1-3-14-11-21-19-22-13-23-24(19)12-14/h2,4-8,10-13H,1,3,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVXBANEZNKYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.